molecular formula C19H21ClN4O2 B040334 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one CAS No. 121798-89-8

11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one

Cat. No. B040334
M. Wt: 372.8 g/mol
InChI Key: OSLNWPFLHSLBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzodiazepine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the inhibitory effects of GABA, resulting in the anxiolytic, sedative, and anticonvulsant effects observed.

Biochemical And Physiological Effects

Studies have shown that 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects observed. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which may be involved in its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one involves the reaction of 6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one with N-methylnipecotic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

Scientific Research Applications

11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

121798-89-8

Product Name

11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride

InChI

InChI=1S/C19H20N4O2.ClH/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24);1H

InChI Key

OSLNWPFLHSLBPY-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl

Canonical SMILES

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl

synonyms

11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
DF 594
DF-594

Origin of Product

United States

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